Prednisolone is widely used to treat inflammatory diseases due to its ability to decrease the expression of CAMs and infiltration of inflammatory cells, as demonstrated in dystrophin-deficient skeletal muscle2. Its role in reducing inflammation is further supported by its inhibitory effects on phagocytosis by polymorphonuclear leucocytes3.
In autoimmune hepatitis and other liver diseases, prednisolone's immunosuppressive action can be beneficial. However, its effects are complex, as it can also exacerbate liver injury caused by hepatotoxins, highlighting the need for careful management of steroid therapy in these conditions6.
The impact of prednisolone on bone health is significant, as it can lead to reduced bone mineral density through its effect on calcium absorption. The drug's ability to decrease the expression of TRPV6 and calbindin-D(9K) in the intestine contributes to calcium malabsorption, which is a concern for long-term users7.
Prednisolone's influence on the immune response to viral infections is notable. It suppresses ADCC against HSV-infected cells, which may explain the exacerbation of symptoms in patients with dendritic keratitis treated with the steroid5.
Prednisolone's mechanism of action is multifaceted, involving interactions with steroid receptors that lead to alterations in gene expression. It has been shown to inhibit mitotic activity of normal human leukocytes in vitro, suggesting that it may prevent the proliferation of these cells by inhibiting their conversion to a state capable of mitosis1. Additionally, prednisolone can exert anti-inflammatory effects by reducing the expression of cellular adhesion molecules (CAMs), which are essential for the infiltration of inflammatory cells into tissues2. This steroid also inhibits phagocytosis by polymorphonuclear leucocytes, an effect that appears to be receptor-mediated and dependent on RNA and protein synthesis3. Furthermore, prednisolone has been found to interfere with the intestinal transport of calcium, despite normal levels of vitamin D metabolites, indicating a complex interaction with calcium homeostasis4. It also affects the immune response by inhibiting antibody-dependent cell-mediated cytotoxicity (ADCC) against virus-infected cells5. In the context of liver diseases, prednisolone has been observed to have opposing effects, attenuating T/NKT cell-mediated hepatitis while exacerbating hepatotoxin-induced liver injury, possibly by inhibiting macrophage and neutrophil functions6. Lastly, prednisolone-induced malabsorption of calcium has been linked to diminished expression of the epithelial calcium channel TRPV6 and the calcium-binding protein calbindin-D(9K)7.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4